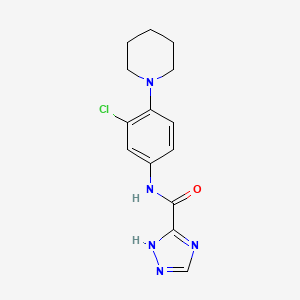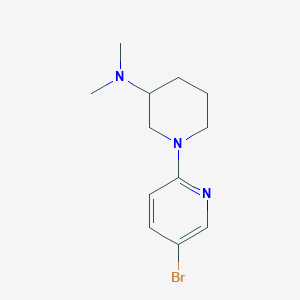
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide, also known as CCT244747, is a chemical compound that has been the subject of scientific research due to its potential as a cancer treatment. This compound was first synthesized in 2008 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications in cancer treatment.
Wirkmechanismus
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide acts as a selective inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a critical role in the DNA damage response pathway. By inhibiting CHK1, N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have other biochemical and physiological effects. Studies have found that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in lab experiments is its high specificity for CHK1, which allows for targeted inhibition of this protein. However, one limitation is that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in vivo, as well as its potential side effects.
Synthesemethoden
The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-piperidin-1-ylphenylamine with ethyl isocyanoacetate. The resulting product is then treated with hydrazine hydrate to form the triazole ring, followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the carboxamide group. The final product is then purified through column chromatography to yield N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has been the subject of numerous scientific studies for its potential as a cancer treatment. In vitro studies have shown that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide inhibits the growth of cancer cells, including breast, lung, and pancreatic cancer cells. In vivo studies have also shown that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide can inhibit tumor growth in mice, indicating its potential as a cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-11-8-10(18-14(21)13-16-9-17-19-13)4-5-12(11)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2,(H,18,21)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSIWSIMUCOGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
